2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the CAS Number: 957062-74-7 . It has a molecular weight of 348.14 . The IUPAC name for this compound is 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is 1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(10)5-7(8)17-9(11,12)13/h3-5,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.. It’s important to note that the physical and chemical properties of a compound can vary based on factors such as purity and environmental conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anticancer Properties
A study highlighted the synthesis of novel derivatives related to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, showcasing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls and celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Another study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Material Science and Synthetic Chemistry Applications
Synthetic Methodologies
Research into catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources, respectively, demonstrates a significant advance in synthetic organic chemistry. This methodology is applicable to both cyclic and aliphatic olefins, showcasing the versatility of benzenesulfonamide derivatives in facilitating chemical transformations (Yu et al., 2015).
Metal Complexes with pH-Responsive Relaxivity
A study introduced ligands containing a N-ethyl-4-(trifluoromethyl)benzenesulfonamide group, which upon complexation with Mn2+ in aqueous solution, provided a pH-dependent relaxivity response. This property is especially relevant for the development of advanced magnetic resonance imaging (MRI) contrast agents (Uzal-Varela et al., 2020).
properties
IUPAC Name |
2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKFSLMOTTXCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650465 | |
Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
957062-74-7 | |
Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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